(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a substituted benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.
Nitration: The nitration of the benzyl group is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, in the presence of a phase transfer catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Antimicrobial Activity: The compound and its derivatives have shown promising antimicrobial properties against a range of bacterial and fungal strains.
Anti-inflammatory Activity: Research indicates potential anti-inflammatory effects, making it a candidate for the development of anti-inflammatory drugs.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties, particularly against certain types of cancer cells.
Drug Development: It is being explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[3-(4-chlorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
- (2Z)-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom on the phenyl ring distinguishes it from its chloro and fluoro analogs, potentially leading to different biological activities and reactivity.
- Nitrobenzyl Group : The nitrobenzyl group contributes to its unique chemical and biological properties, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(3-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O4S/c1-23-18(26)16(11-22)20-24(14-7-5-13(21)6-8-14)19(27)17(30-20)10-12-3-2-4-15(9-12)25(28)29/h2-9,17H,10H2,1H3,(H,23,26)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLRKPMVBAVBB-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.